前列腺素E1 醇

描述

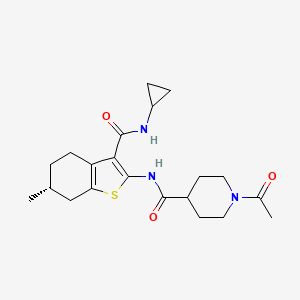

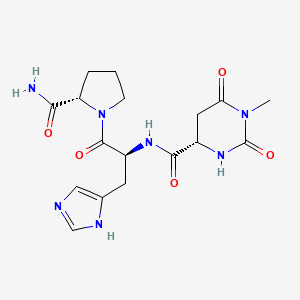

Prostaglandin E1 Alcohol, also known as (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one, is a derivative of Prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandin E1 Alcohol is known for its vasodilatory properties and is used in various medical applications, including the treatment of erectile dysfunction and maintaining the patency of the ductus arteriosus in neonates .

科学研究应用

Prostaglandin E1 Alcohol has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other prostaglandin derivatives.

Biology: Studied for its role in cell signaling and inflammation.

Medicine: Used in the treatment of erectile dysfunction and maintaining ductus arteriosus patency in neonates.

Industry: Employed in the formulation of pharmaceuticals and as a research tool in drug development

作用机制

Prostaglandin E1 Alcohol exerts its effects by increasing cyclic adenosine monophosphate (cAMP) production, which reduces the influx of calcium within vascular smooth muscle cells. This leads to the relaxation of smooth muscle and vasodilation. In the treatment of erectile dysfunction, it promotes smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection .

Similar Compounds:

Prostaglandin E2: Another prostaglandin with similar vasodilatory properties but different receptor affinities.

Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

Prostaglandin I2 (Prostacyclin): Primarily involved in inhibiting platelet aggregation and vasodilation.

Uniqueness: Prostaglandin E1 Alcohol is unique due to its specific hydroxylation pattern and its potent vasodilatory effects, making it particularly useful in medical applications where rapid vasodilation is required .

未来方向

PGE1 alcohol has been studied in various medical contexts. For instance, it has been suggested that nutritional approaches may be of value in both depression and alcoholism, given the role of PGE1 in these conditions . Furthermore, PGE1 has been used in the management of congenital diaphragmatic hernia, with current evidence suggesting promising results and opportunities for future investigations .

生化分析

Biochemical Properties

Prostaglandin E1 alcohol can be much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

Prostaglandin E1 alcohol has multiple effects on the peripheral vascular system, including increasing peripheral blood flow, modulating the fibrinolytic system, inhibiting platelet aggregation, vasodilation, cytoprotection, and angiogenesis . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prostaglandin E1 alcohol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse physiological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin E1 alcohol change over time. The stability of Prostaglandin E1 alcohol in storage and in vivo is discounted . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin E1 alcohol vary with different dosages in animal models . High doses of Prostaglandin E1 alcohol can lead to toxic or adverse effects .

Metabolic Pathways

Prostaglandin E1 alcohol is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin E1 alcohol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin E1 alcohol affects its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1 Alcohol involves several steps, starting from dihomo-γ-linolenic acidOne method involves dissolving Prostaglandin E1 in a solution of lactose and tertiary butyl alcohol, adjusting the pH with an organic acid buffer, freezing the formulation, and then drying it to obtain a stable product .

Industrial Production Methods: Industrial production of Prostaglandin E1 Alcohol typically involves large-scale synthesis using similar methods as described above. The key parameters affecting product stability include the level of lactose diluent, the apparent pH, moisture content, and the use of co-solvents like tertiary butyl alcohol during processing .

化学反应分析

Types of Reactions: Prostaglandin E1 Alcohol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving acidic or basic catalysts.

Major Products: The major products formed from these reactions include various derivatives of Prostaglandin E1 Alcohol with modified functional groups, which can have different biological activities .

属性

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHCOGHTKXUQKW-KOAZGICHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234163 | |

| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21562-57-2 | |

| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21562-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TR4161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021562572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary targets of PGE1 alcohol and what downstream effects does its binding elicit?

A1: PGE1 alcohol primarily targets the E-prostanoid (EP) receptors, specifically exhibiting agonistic activity at EP2 and EP4 receptors [, , , , , ]. Binding to EP2/EP4 receptors activates downstream signaling pathways, primarily through the Gαs protein and subsequent stimulation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels [, , , , ]. This increase in cAMP can then modulate various cellular processes, including cell proliferation, apoptosis, cytokine production, and immune cell function, depending on the cell type and context.

Q2: How does the activity of PGE1 alcohol differ from that of the endogenous ligand PGE2?

A2: While both PGE1 alcohol and PGE2 can activate EP2 and EP4 receptors, PGE1 alcohol demonstrates a distinct functional selectivity profile. Research suggests that PGE2 is the most potent activator of Gαs signaling among a panel of tested EP4 ligands, including PGE1 alcohol []. This implies that PGE1 alcohol may elicit a qualitatively different downstream response compared to PGE2 despite activating the same receptor subtypes.

Q3: What evidence supports the role of EP4 in mediating the effects of PGE1 alcohol?

A3: Studies utilizing highly selective EP4 antagonists like L-161,982, as well as EP4 receptor knockdown experiments using RNA interference, have demonstrated the specific involvement of EP4 in mediating PGE1 alcohol's effects on ERK phosphorylation and cell proliferation in colon cancer cells [].

Q4: What is the role of the EP2 receptor in mediating PGE1 alcohol's effects?

A4: Research suggests that EP2 is involved in mediating the inhibitory effects of PGE1 alcohol on dendritic cell function. Specifically, PGE1 alcohol, alongside the selective EP2 agonist butaprost, inhibited major histocompatibility complex class II expression and enhanced interleukin-10 production in these cells [].

Q5: How does PGE1 alcohol influence the development of allergic airway inflammation?

A5: Studies suggest that PGE1 alcohol can suppress allergic airway inflammation by inhibiting the activation of group 2 innate lymphoid cells (ILC2s) []. This inhibitory effect is mediated through the EP4 receptor and involves the suppression of GATA3 and ST2 expression, crucial factors for ILC2 activation [].

Q6: How does PGE1 alcohol affect the progression of cancer?

A6: The role of PGE1 alcohol in cancer progression appears to be complex and context-dependent. While some studies indicate its potential to promote cancer cell proliferation via EP4 activation [], others suggest that it might inhibit fibrotic responses induced by TGF-β1 in lung cancer cells, potentially hindering certain aspects of cancer progression [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)

![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)